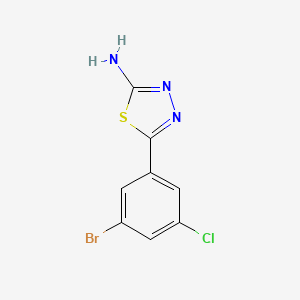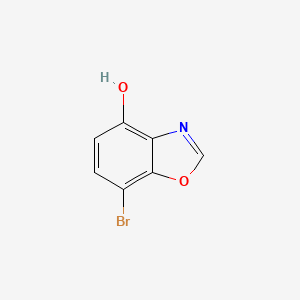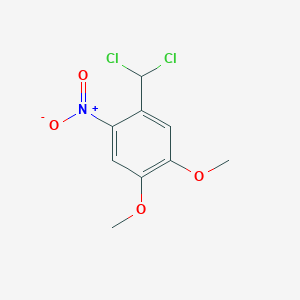
2-Amino-5-(3-bromo-5-chlorophenyl)-1,3,4-thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-5-(3-bromo-5-chlorophenyl)-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with an amino group and a bromochlorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(3-bromo-5-chlorophenyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-bromo-5-chloroaniline with thiocarbohydrazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, and the product is isolated through crystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and reaction time is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
2-Amino-5-(3-bromo-5-chlorophenyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, leading to the formation of derivatives with different substituents.
Oxidation and Reduction: The thiadiazole ring can be oxidized or reduced under specific conditions, resulting in structural modifications.
Coupling Reactions: The bromochlorophenyl group can undergo coupling reactions with other aromatic compounds, forming biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield N-alkyl or N-acyl derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
2-Amino-5-(3-bromo-5-chlorophenyl)-1,3,4-thiadiazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. Its ability to inhibit specific enzymes or receptors makes it a candidate for drug development.
Materials Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and photovoltaic materials.
Agrochemicals: It is explored for its potential as a pesticide or herbicide due to its biological activity against various pests and weeds.
作用機序
The mechanism of action of 2-Amino-5-(3-bromo-5-chlorophenyl)-1,3,4-thiadiazole depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, it could inhibit the activity of kinases or proteases, leading to the suppression of cancer cell growth. In agrochemicals, it may disrupt the metabolic processes of pests or weeds, leading to their elimination.
類似化合物との比較
Similar Compounds
- 2-Amino-5-(3-bromo-5-fluorophenyl)-1,3,4-thiadiazole
- 2-Amino-5-(3-chloro-5-fluorophenyl)-1,3,4-thiadiazole
- 2-Amino-5-(3-iodo-5-chlorophenyl)-1,3,4-thiadiazole
Uniqueness
2-Amino-5-(3-bromo-5-chlorophenyl)-1,3,4-thiadiazole is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, which can influence its reactivity and biological activity. The combination of these substituents can enhance its potency and selectivity in various applications compared to similar compounds with different halogen substitutions.
特性
分子式 |
C8H5BrClN3S |
|---|---|
分子量 |
290.57 g/mol |
IUPAC名 |
5-(3-bromo-5-chlorophenyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C8H5BrClN3S/c9-5-1-4(2-6(10)3-5)7-12-13-8(11)14-7/h1-3H,(H2,11,13) |
InChIキー |
MWXLDYVSVMGAFW-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C=C1Cl)Br)C2=NN=C(S2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4'-Chloro-3'-fluoro[1,1'-biphenyl]-2-amine](/img/structure/B13691384.png)

![5-Methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid](/img/structure/B13691389.png)





![1-[2-(Trifluoromethoxy)ethyl]pyrazole-4-boronic Acid Pinacol Ester](/img/structure/B13691427.png)

![2-Amino-5-[(3-chlorophenoxy)methyl]-1,3,4-thiadiazole](/img/structure/B13691435.png)

